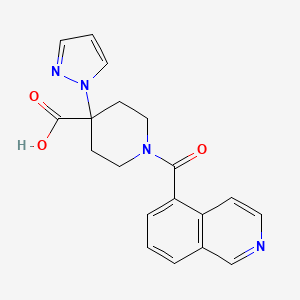
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as IPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IPP is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an isoquinoline ring. The chemical structure of IPP is shown below:
Mecanismo De Acción
The mechanism of action of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The increased levels of cGMP lead to the relaxation of smooth muscle cells, which results in vasodilation and increased blood flow. This compound has also been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. This compound has been shown to increase blood flow and improve erectile function in animal models and humans. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for PDE5 inhibition. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the potential applications of this compound in the treatment of other diseases, such as pulmonary hypertension and neurodegenerative diseases. Another direction is to optimize the synthesis method of this compound to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(isoquinolin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction leads to the formation of this compound with a yield of approximately 70%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(isoquinolin-5-ylcarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
1-(isoquinoline-5-carbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(16-4-1-3-14-13-20-9-5-15(14)16)22-11-6-19(7-12-22,18(25)26)23-10-2-8-21-23/h1-5,8-10,13H,6-7,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSRNVNFWUWHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![ethyl 5-(2-ethoxyphenyl)-2-(4-methoxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300297.png)
![1-(3,4-dimethoxyphenyl)-3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxo-1-propanamine](/img/structure/B5300302.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)
![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)